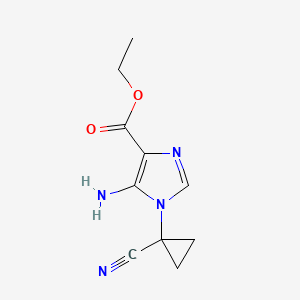![molecular formula C14H22Cl2N2O2 B6603073 methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride CAS No. 2241107-37-7](/img/structure/B6603073.png)
methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride, also known as D-3-amino-3-methyl-1-cyclobutyl-2-benzylacetate hydrochloride, is an organic compound with a molecular formula of C16H24Cl2N2O2. It is a white powder that is soluble in water and is used in organic synthesis and pharmaceutical research. This compound has a wide range of applications in the fields of organic synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a substrate in enzymatic reactions. It has also been used in the synthesis of peptide analogs and as a substrate for protein kinase C.
Mecanismo De Acción
The mechanism of action of methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride is not fully understood. However, it is believed to interact with certain proteins in the cell to alter their function. It is also believed to interact with certain enzymes and receptors to affect their activity.
Biochemical and Physiological Effects
Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, such as protein kinase C and phosphatidylinositol-3-kinase. It has also been shown to affect the activity of certain receptors, such as the α2A-adrenergic receptor. It has also been shown to have anti-inflammatory, anti-nociceptive, and anti-convulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. One limitation is that it is a relatively large molecule, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride. One potential direction is the use of this compound as a substrate for the synthesis of peptide analogs. Additionally, it could be used in the development of novel drugs or as a tool to study the mechanism of action of existing drugs. It could also be used to study the effects of various enzymes and receptors, as well as its potential anti-inflammatory, anti-nociceptive, and anti-convulsant effects. Finally, it could be used to study the interaction of this compound with other molecules in the cell.
Métodos De Síntesis
The synthesis of methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride is achieved through a multi-step process. The first step involves the reaction of 3-amino-3-methyl-1-cyclobutyl-2-benzylacetate with hydrochloric acid to form the dihydrochloride salt. The second step involves the reaction of the dihydrochloride salt with an amine, such as methylamine, to form the desired product. The final step involves the purification of the product by recrystallization.
Propiedades
IUPAC Name |
methyl 2-[(3-aminocyclobutyl)-benzylamino]acetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)10-16(13-7-12(15)8-13)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNVZXGORUFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)C2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)



![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)
